N-(biphenyl-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide
Description
N-{[1,1’-BIPHENYL]-2-YL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that features a biphenyl group, a thiophene ring, and a piperidine moiety
Properties
Molecular Formula |
C22H22N2O3S2 |
|---|---|
Molecular Weight |
426.6 g/mol |
IUPAC Name |
N-(2-phenylphenyl)-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide |
InChI |
InChI=1S/C22H22N2O3S2/c25-22(23-20-12-5-4-11-19(20)17-8-2-1-3-9-17)18-10-6-14-24(16-18)29(26,27)21-13-7-15-28-21/h1-5,7-9,11-13,15,18H,6,10,14,16H2,(H,23,25) |
InChI Key |
MUUBHBDTRSPESF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1,1’-BIPHENYL]-2-YL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the biphenyl and thiophene rings, followed by their coupling with the piperidine moiety. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids under mild conditions . The reaction conditions often involve palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[1,1’-BIPHENYL]-2-YL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone.
Scientific Research Applications
N-{[1,1’-BIPHENYL]-2-YL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of N-{[1,1’-BIPHENYL]-2-YL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The biphenyl and thiophene rings can engage in π-π stacking interactions with aromatic residues in proteins, while the piperidine moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- **N-{[1,1’-BIPHENYL]-2-YL}-1-(THIOPHENE-2-SULFONYL}PIPERIDINE-3-CARBOXAMIDE
- **N-{[1,1’-BIPHENYL]-2-YL}-1-(THIOPHENE-2-SULFONYL}PIPERIDINE-3-CARBOXAMIDE
Uniqueness
N-{[1,1’-BIPHENYL]-2-YL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both biphenyl and thiophene rings allows for versatile reactivity and potential for diverse applications in various fields .
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